REACTION_SMILES
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[CH3:1][C:2]([S:3](=[O:4])[NH:7][CH:8]([CH3:9])[c:10]1[cH:11][c:12]2[c:13]([nH:14][c:15](=[O:17])[nH:16]2)[cH:18][cH:19]1)([CH3:5])[CH3:6].[CH3:21][OH:22].[ClH:20]>>[ClH:20].[NH2:7][CH:8]([CH3:9])[c:10]1[cH:11][c:12]2[c:13]([nH:14][c:15](=[O:17])[nH:16]2)[cH:18][cH:19]1
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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CC(N)c1ccc2[nH]c(=O)[nH]c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |